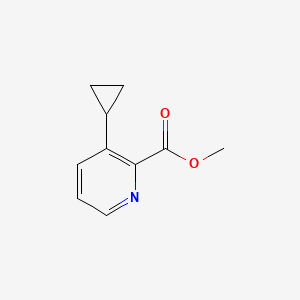

Methyl 3-cyclopropylpicolinate

Description

Methyl 3-cyclopropylpicolinate is a methyl ester derivative of 3-cyclopropylpicolinic acid, characterized by a pyridine ring substituted with a cyclopropane group at the 3-position. This compound combines the aromaticity and electron-deficient nature of the picolinate moiety with the unique steric and electronic effects of the cyclopropane ring. Such structural features make it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, where its reactivity and stability are critical.

Properties

CAS No. |

878805-24-4 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

methyl 3-cyclopropylpyridine-2-carboxylate |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)9-8(7-4-5-7)3-2-6-11-9/h2-3,6-7H,4-5H2,1H3 |

InChI Key |

KIXFLPNAXQMPIO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyclopropylpyridine-2-carboxylate typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 3-cyclopropylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of methyl 3-cyclopropylpyridine-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclopropylpicolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Methyl 3-cyclopropylpicolinate is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the design of new drugs targeting specific biological pathways.

Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-cyclopropylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the ester group may undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 3-cyclopropylpicolinate, we compare its hypothetical properties and behavior with structurally analogous esters and cyclopropane derivatives.

Table 1: Comparison of Key Properties

*Estimated based on structural analogs; †Inferred from diterpene ester class properties.

Key Findings:

The cyclopropane ring confers steric strain and unique bonding orbitals, which may increase susceptibility to ring-opening reactions under acidic or thermal conditions, unlike the stable benzene ring in methyl salicylate .

Physical Properties :

- This compound’s molecular weight (~177.2 g/mol) places it between methyl salicylate (152.15 g/mol) and diterpene esters (e.g., sandaracopimaric acid methyl ester, ~332.5 g/mol) . This intermediate size suggests moderate volatility and boiling points compared to smaller esters (e.g., methyl salicylate) and larger diterpenes.

- Its lipophilicity (low water solubility) aligns with trends observed in aromatic esters, making it suitable for hydrophobic formulations, similar to diterpene esters used in resin applications .

Functional Comparisons: Unlike methyl salicylate, which is widely used in topical analgesics due to its anti-inflammatory properties, this compound’s bioactivity remains unexplored in the provided evidence. Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) are primarily natural products with roles in plant defense , whereas this compound’s synthetic origin implies tailored applications in catalysis or drug design.

Research Implications and Limitations

- Gaps in Data : Direct experimental data on this compound’s properties are absent in the provided evidence. Current comparisons rely on extrapolations from structurally related compounds.

- Opportunities for Study : Further research should prioritize synthesizing this compound and characterizing its physicochemical and biological profiles, particularly its stability under varying pH and temperature conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-cyclopropylpicolinate, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or palladium-catalyzed cross-coupling reactions. Yield optimization requires temperature control (e.g., 60–80°C for cyclopropanation) and solvent selection (e.g., DMF for solubility vs. THF for steric hindrance mitigation). Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C for cyclopropane proton shifts at δ 0.5–1.5 ppm). Ensure inert atmosphere to prevent oxidation of intermediates .

Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from analogs?

- Methodological Answer: Key markers include:

- IR : Ester carbonyl stretch at ~1720 cm⁻¹.

- NMR : Cyclopropane protons as multiplets (δ 0.8–1.2 ppm), pyridine ring protons as doublets (δ 8.1–8.5 ppm).

- MS : Molecular ion peak at m/z 177 (EI mode) with fragmentation patterns showing loss of COOCH₃ (Δ m/z 59). Compare with computational spectra (DFT/B3LYP/6-31G*) for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Use NIOSH-approved eye protection (e.g., EN 166-compliant goggles) and nitrile gloves. Conduct reactions in fume hoods with HEPA filtration. Monitor for cyclopropane ring instability under acidic conditions; store in amber vials at –20°C to prevent photodegradation. Reference SDS guidelines for spill management (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding in kinase inhibition?

- Methodological Answer: Perform molecular docking (AutoDock Vina) to assess cyclopropane-picolinate interactions with ATP-binding pockets. Synthesize analogs with substituents at the cyclopropane (e.g., fluoro, methyl) and compare IC₅₀ values via enzymatic assays (e.g., ADP-Glo™ Kinase Assay). Validate selectivity using kinase profiling panels (e.g., 100-kinase screen at 1 μM). Analyze contradictions in binding data using free-energy perturbation (FEP) calculations .

Q. What experimental and computational strategies resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer: Discrepancies in bioavailability (e.g., 20–40% in rodent models) may arise from metabolic instability. Conduct:

- In vitro assays : Microsomal stability tests (human/rat liver microsomes, NADPH cofactor).

- In silico predictions : Use ADMET Predictor™ to identify CYP450 oxidation sites (e.g., cyclopropane ring).

- Isotope labeling : Synthesize ¹⁴C-labeled compound for mass balance studies. Cross-validate with LC-MS/MS plasma concentration curves .

Q. How does the cyclopropane ring in this compound influence its conformational dynamics in solution?

- Methodological Answer: Employ dynamic NMR (DNMR) at variable temperatures (–40°C to 25°C) to detect ring puckering. Compare with DFT-optimized geometries (Gaussian 16) to identify low-energy conformers. Solvent effects are quantified using COSMO-RS models. For crystallographic validation, grow single crystals via vapor diffusion (hexane/ethyl acetate) and analyze with SC-XRD (Mo-Kα radiation) .

Guidelines for Research Design

-

PICOT Framework : For pharmacological studies, define:

- P opulation: Cell line/animal model (e.g., HT-29 colorectal cancer cells).

- I ntervention: Dose range (e.g., 1–100 μM).

- C omparison: Positive control (e.g., staurosporine for kinase inhibition).

- O utcome: Efficacy metrics (e.g., IC₅₀, tumor volume reduction).

- T ime: Exposure duration (e.g., 72-hour viability assay) .

-

Literature Review : Use Web of Science and PubMed with keywords: "cyclopropane picolinate derivatives," "kinase inhibitors," "metabolic stability." Exclude patents and non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.